Dalbavancin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

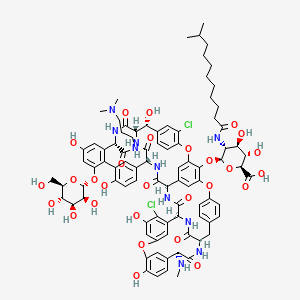

Dalbavancin is a second-generation lipoglycopeptide antibiotic that is primarily used to treat acute bacterial skin and skin structure infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus species . It is a semisynthetic derivative of the natural glycopeptide antibiotic A-40926, produced by the bacterium Actinomadura . This compound is known for its long half-life, which allows for convenient dosing regimens, typically once weekly .

Métodos De Preparación

Dalbavancin is synthesized through a series of chemical reactions starting from the natural glycopeptide A-40926. The preparation involves protecting the carboxyl group of A-40926, followed by amidation with 3-(dimethylamino)-1-propylamine . The reaction conditions are mild, and the process includes hydrolysis, acidification, and purification steps to yield this compound . Industrial production methods involve fermentation of Actinomadura to produce A-40926, which is then extracted and purified before undergoing chemical modification to form this compound .

Análisis De Reacciones Químicas

Structural Homologs ( ):

Dalbavancin comprises five homologs differentiated by sidechains:

| Homolog | R¹ (N-acylaminoglucuronic acid) | R² (Amino-terminal) | Molecular Weight (g/mol) |

|---|---|---|---|

| A₀ | CH(CH₃)₂ | H | 1,802.7 |

| B₀ | CH₂CH(CH₃)₂ | H | 1,816.7 |

| B₂ | CH₂CH(CH₃)₂ | CH₃ | 1,830.7 |

Degradation Reactions

This compound undergoes pH-dependent degradation, with stability maxima at pH 4–5 ( ):

Degradation Pathways:

- Acidic Conditions (pH < 4) : Hydrolytic cleavage at sugar anomeric carbons produces Mannosyl Aglycone (MAG) and DB-R6 .

- Basic Conditions (pH > 9) : Epimerization at phenylglycine residue 3 forms DB-R2 .

- Thermal Stress (70°C) : Generates DB-Iso-DP2 via deamination.

| Degradation Product | Formation Condition | Structure Change |

|---|---|---|

| MAG | pH 1–3, 70°C | Sugar moiety loss |

| DB-R2 | pH 12, 70°C | Epimerization |

| DB-Iso-DP2 | Neutral pH, 70°C | Deamination |

Stability Metrics ( ):

| Condition | Half-Life |

|---|---|

| pH 4.5, 4°C | 13 years |

| pH 4.5, 25°C | 8 months |

| pH 4.5, 40°C | 1 month |

Metabolic Reactions

This compound undergoes minimal hepatic metabolism ( ):

- Primary Route : Renal excretion (33% unchanged; 12% as hydroxy-dalbavancin).

- Minor Metabolites : Hydroxy-dalbavancin (urine) and mannosyl aglycone (feces), both with reduced antibacterial activity.

| Metabolite | Excretion Route | Antibacterial Activity |

|---|---|---|

| Hydroxy-dalbavancin | Urine | 10× lower than parent |

| Mannosyl aglycone | Feces | Negligible |

Reactivity in Formulation

Excipients like lactose and mannitol in DALVANCE® do not interact with this compound under standard storage conditions ( ). Cyclodextrin inclusion complexes are explored to enhance solubility without altering chemical stability ( ).

This comprehensive analysis underscores this compound’s synthetic complexity, pH-sensitive degradation, and metabolic pathways, providing critical insights for pharmaceutical development and storage.

Aplicaciones Científicas De Investigación

Pharmacological Profile

Dalbavancin exhibits several advantageous pharmacological characteristics:

- Long Half-Life : Allows for once-weekly dosing, enhancing patient compliance.

- Good Tissue Penetration : Effective against infections in various tissues, including bone and soft tissue.

- Activity Against Multidrug-Resistant Strains : Particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive pathogens .

Approved Indications

Currently, this compound is FDA-approved for:

- Acute Bacterial Skin and Skin Structure Infections (ABSSSIs) : Caused by susceptible strains of Gram-positive microorganisms such as Staphylococcus aureus and Streptococcus pyogenes .

Off-Label Uses

Research has increasingly supported the use of this compound for various off-label indications, including:

- Osteomyelitis :

-

Infective Endocarditis :

- Observational studies showed a clinical success rate of 81.1% in treating infective endocarditis with this compound, outperforming traditional therapies such as vancomycin .

- A case series demonstrated that this compound could be a safe and effective alternative in pediatric patients with complicated infections .

- Bloodstream Infections :

- Prosthetic Joint Infections :

Case Study 1: Osteomyelitis Treatment

A retrospective analysis included 35 patients treated with this compound for osteomyelitis. The results showed that a two-dose regimen maintained effective drug levels over the MIC (minimum inhibitory concentration) for Staphylococcus aureus for up to 8 weeks. The clinical success rate was reported at 80%, with minimal adverse effects noted .

Case Study 2: Infective Endocarditis

In a cohort study involving 148 patients treated with this compound for infective endocarditis, the clinical success rate was 81.1%. The study highlighted that no serious adverse events were associated with its use, making it a viable alternative to standard treatments like vancomycin .

Data Table: Efficacy of this compound in Various Indications

| Indication | Clinical Success Rate | Number of Patients | Notes |

|---|---|---|---|

| Osteomyelitis | 80% | 35 | Effective with two-dose regimen |

| Infective Endocarditis | 81.1% | 148 | No serious adverse events reported |

| Bloodstream Infections | 67.5% | Various | Effective against resistant strains |

| Prosthetic Joint Infections | Not specifically quantified | Various | Promising results noted |

Mecanismo De Acción

Dalbavancin exerts its antibacterial effects by inhibiting cell wall synthesis in Gram-positive bacteria . It binds to the D-alanyl-D-alanine terminus of nascent cell wall peptidoglycan, preventing cross-linking and ultimately leading to cell lysis . This mechanism is similar to that of vancomycin, another glycopeptide antibiotic, but this compound has enhanced activity and a longer half-life .

Comparación Con Compuestos Similares

Dalbavancin is often compared to other glycopeptide antibiotics such as vancomycin, teicoplanin, and oritavancin . While all these antibiotics share a similar mechanism of action, this compound stands out due to its long half-life and convenient dosing regimen . Vancomycin and teicoplanin require more frequent dosing, whereas this compound can be administered once weekly . Oritavancin, another lipoglycopeptide, also has a long half-life but differs in its spectrum of activity and pharmacokinetic properties .

Actividad Biológica

Dalbavancin is a semisynthetic lipoglycopeptide antibiotic that exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its unique pharmacokinetic properties, including a long half-life, allow for less frequent dosing, making it an attractive option for outpatient treatment of serious infections. This article reviews the biological activity of this compound, supported by various studies and clinical data.

This compound functions primarily by inhibiting bacterial cell wall synthesis. It binds to the D-alanine-D-alanine terminus of peptidoglycan precursors, which prevents the cross-linking necessary for cell wall integrity. This action leads to cell lysis and death in susceptible bacteria .

In Vitro Activity

Recent studies have evaluated the in vitro efficacy of this compound against various Gram-positive pathogens. A notable study assessed its activity against strains isolated from diabetic foot osteomyelitis patients. The results indicated:

- MIC50 : 0.047 mg/L

- MIC90 : 0.094 mg/L

This compound demonstrated superior activity compared to other antibiotics such as vancomycin and teicoplanin, particularly against resistant strains .

Case Studies and Clinical Trials

-

Retrospective Analysis : A study involving 100 patients treated with this compound for various infections reported an overall clinical success rate of 84% . The infections included:

- Acute bacterial skin and soft tissue infections: 22%

- Bone and prosthetic infections: 57%

- Cardiovascular infections: 19%

- Osteomyelitis Treatment : A randomized trial compared this compound (1500 mg IV on days 1 and 8) with standard care for treating osteomyelitis. The clinical response at day 42 was significantly favorable for this compound (96%) compared to standard care (80%) .

- Single-Dose vs. Multi-Dose Regimens : Another pivotal trial showed that a single dose of this compound was non-inferior to a two-dose regimen in treating skin and soft tissue infections, with similar efficacy rates observed at multiple follow-up points (e.g., 81.4% vs. 84.2% at day 14) .

Pharmacokinetics

This compound has a prolonged half-life ranging from 181 to 216 hours , allowing for administration via a single infusion or weekly doses without the need for daily administration. This pharmacokinetic profile reduces hospital stays and enhances patient compliance .

Comparative Efficacy Table

| Antibiotic | MIC50 (mg/L) | MIC90 (mg/L) | Clinical Success Rate (%) |

|---|---|---|---|

| This compound | 0.047 | 0.094 | 84 |

| Vancomycin | Varies | Varies | Varies |

| Teicoplanin | Varies | Varies | Varies |

Propiedades

Key on ui mechanism of action |

Dalbavancin has a spectrum and mechanism of action similar to vancomycin, a naturally formed glycopeptide antimicrobial. The bactericidal action of dalbavancin results primarily from inhibition of cell-wall biosynthesis. Specifically, dalbavancin prevents incorporation of N-acetylmuramic acid (NAM)- and N-acetylglucosamine (NAG)-peptide subunits from being incorporated into the peptidoglycan matrix; which forms the major structural component of Gram-positive cell walls. The large hydrophilic molecule is able to form hydrogen bond interactions with the terminal D-alanyl-D-alanine moieties of the NAM/NAG-peptides, which is normally a five-point interaction. Binding of dalbavancin to the D-Ala-D-Ala prevents the incorporation of the NAM/NAG-peptide subunits into the peptidoglycan matrix. In addition, dalbavancin alters bacterial-cell-membrane permeability and RNA synthesis. |

|---|---|

Número CAS |

171500-79-1 |

Fórmula molecular |

C88H100Cl2N10O28 |

Peso molecular |

1816.7 g/mol |

Nombre IUPAC |

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid |

InChI |

InChI=1S/C88H100Cl2N10O28/c1-38(2)13-10-8-6-7-9-11-14-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-31-43-32-59(77)124-55-24-19-42(29-50(55)89)71(107)69-85(119)98-67(80(114)92-25-12-26-100(4)5)48-33-44(102)34-57(125-88-76(112)74(110)72(108)60(37-101)126-88)62(48)47-28-40(17-22-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-35-46(36-54(105)63(49)90)123-56-30-41(18-23-53(56)104)64(91-3)81(115)93-51(79(113)97-68)27-39-15-20-45(122-58)21-16-39/h15-24,28-36,38,51,60,64-76,78,87-88,91,101-105,107-112H,6-14,25-27,37H2,1-5H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64+,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1 |

Clave InChI |

KGPGQDLTDHGEGT-FOPUKGCJSA-N |

SMILES |

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |

SMILES isomérico |

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |

SMILES canónico |

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O |

Apariencia |

Off-white solid powder |

Pureza |

>90% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

A-A 1; BI397; BI-397; BI 397; VER 001; VER-001; VER001; MDL63397; MDL-63397; MDL 63397; Dalbavancin. Dalbavancin B0; trade name: Dalvance in the US and Xydalba in Europe. |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.